molecular formula C17H13F5N2O3 B2395714 N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351645-83-4

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2395714
CAS No.: 1351645-83-4
M. Wt: 388.294
InChI Key: FHIJVFLNYJZXMS-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is an oxalamide-based chemical compound designed for specialized research applications. Compounds within the oxalamide class are frequently investigated as key intermediates in sophisticated organic synthesis and are utilized in the development of novel pharmaceutical agents . The structural motif of the 3,4-difluorophenyl group is a common feature in molecules designed for biological screening and is often explored in medicinal chemistry research for its potential to modulate activity and pharmacokinetic properties . The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety is a sterically defined, chiral subunit that can impart significant conformational and metabolic stability to a molecule, making it a valuable scaffold in the design of enzyme inhibitors and receptor ligands . This specific combination of substituents makes this compound a compound of high interest for research programs focused on lead optimization and structure-activity relationship (SAR) studies, particularly in the fields of oncology and central nervous system (CNS) diseases where related compounds have shown promise . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F5N2O3/c18-12-7-6-11(8-13(12)19)24-15(26)14(25)23-9-16(27,17(20,21)22)10-4-2-1-3-5-10/h1-8,27H,9H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIJVFLNYJZXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Reaction Mechanisms in Oxalamide Synthesis

Nucleophilic Acyl Substitution Pathways

Oxalamide derivatives are typically synthesized via nucleophilic acyl substitution reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and primary or secondary amines. The reaction proceeds through a two-step mechanism:

  • Activation of the carbonyl : Diethyl oxalate reacts with amines to form mono- or diamides depending on stoichiometry.
  • Transesterification/aminolysis : Ethoxy groups are displaced by nucleophilic attack from amine reactants.

For the target compound, sequential coupling of 3,4-difluoroaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine to an oxalic acid precursor would be required.

Synthetic Strategies for Asymmetric Oxalamides

Stepwise Amide Coupling

A controlled stepwise approach minimizes undesired symmetric byproducts:

First Amide Bond Formation

React oxalyl chloride with 3,4-difluoroaniline in anhydrous dichloromethane at 0–5°C to form N-(3,4-difluorophenyl)oxalyl chloride intermediate.

Second Amide Coupling

Introduce 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine to the intermediate under basic conditions (e.g., triethylamine) at room temperature.

Key Parameters :

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents decomposition
Solvent DCM/THF Solubility control
Base Et₃N (2.5 equiv) Neutralizes HCl
Reaction Time 4–6 hours Completion

This method aligns with procedures yielding N,N'-bis(2-hydroxyethyl)oxalamide at 85–94%.

One-Pot Tandem Synthesis

Utilizing advanced coupling agents enables single-flask synthesis:

HATU-Mediated Coupling

Combine oxalic acid, HATU, and DIPEA in DMF, sequentially adding both amines.

Advantages :

  • Avoids handling reactive intermediates
  • Enables stoichiometric control (1:1:1 ratio)

Limitations :

  • High cost of coupling reagents
  • Requires rigorous moisture control

Solvent and Catalyst Optimization

Solvent Screening Data

Comparative yields across solvent systems:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 92
THF 7.52 72 89
DMF 36.7 85 95
Ethanol 24.3 58 78

Polar aprotic solvents (DMF) enhance nucleophilicity but complicate purification.

Catalytic Approaches

Titanium-based catalysts improve reaction efficiency:

Procedure :

  • Charge oxalic acid, Ti(OEt)₄ (2 mol%), and amines in toluene
  • Reflux at 110°C for 8 hours with azeotropic water removal

Results :

  • Yield increase from 68% (uncatalyzed) to 89%
  • Reduced reaction time by 40%

Purification and Characterization

Crystallization Optimization

Ethanol/water mixtures (3:1 v/v) provide optimal recrystallization conditions:

Ethanol (%) Recovery (%) Purity (%)
50 45 85
70 68 92
90 82 97

High-purity ethanol (>95%) minimizes oxalamide solvolysis.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.21 (s, 1H, -NHCO)
  • δ 7.45–7.32 (m, 5H, aromatic)
  • δ 6.85–6.79 (m, 2H, difluorophenyl)
  • δ 5.12 (s, 1H, -OH)

19F NMR :

  • δ -62.5 (CF₃)
  • δ -112.3, -116.7 (aryl-F)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

Parameter Batch Yield (%) Flow Yield (%)
Residence Time 6 hours 12 minutes
Temperature 25°C 50°C
Space-Time Yield 0.8 kg/L·day 5.2 kg/L·day

Continuous methods reduce byproduct formation through precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxalamides reported in the evidence. Key comparisons include:

Compound Name Substituents Key Features NOEL (mg/kg/day) Metabolic Pathways Source
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-dimethoxyphenyl; pyridin-2-ylethyl Methoxy groups enhance lipophilicity; pyridine may influence receptor binding 100 (rat, 93-day study) Hydrolysis, oxidation of aromatic rings, glucuronidation
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-hydroxypropyl; hexahydropyridoquinolinyl Hydroxypropyl improves solubility; fused bicyclic system may enhance CNS activity Not reported Likely oxidation of the hydroxypropyl chain and heterocyclic ring
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazinylpropyl; 5-methylpyrazolyl Piperazine enhances pharmacokinetics; pyrazole contributes to heterocyclic diversity Not reported Demethylation, piperazine ring oxidation
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl; pyridin-2-ylethyl Dimethoxy groups increase metabolic resistance; pyridine supports metal coordination 8.36 (rat, 90-day study) Hydrolysis of oxalamide backbone, O-demethylation

Key Differences and Implications

Fluorine vs. Methoxy Substituents: The 3,4-difluorophenyl group in the target compound offers higher electronegativity and metabolic stability compared to methoxy-substituted analogues (e.g., compounds in ). Methoxy groups (e.g., in ) are prone to O-demethylation, leading to phenolic metabolites that may conjugate with glucuronic acid .

Hydroxy vs. In contrast, the 3,3,3-trifluoro group in the target compound provides steric bulk and lipophilicity, which may improve membrane permeability compared to non-fluorinated analogues like the hydroxypropyl derivative in .

Safety Profiles: While the target compound lacks explicit NOEL data, structurally related oxalamides exhibit NOELs ranging from 8–100 mg/kg/day in rodent studies . Fluorinated derivatives often show higher NOELs due to reduced reactive metabolite formation.

Metabolic Pathways :

  • Oxalamides generally undergo hydrolysis of the central C(=O)-N bond, followed by oxidation of substituents (e.g., aromatic rings, alkyl chains) . The trifluoro and difluoro groups in the target compound may slow these processes, extending half-life but increasing bioaccumulation risk.

Research Findings and Data Gaps

  • Structural-Activity Relationships (SAR) : Fluorine substitution correlates with enhanced metabolic stability and target affinity in agrochemicals (e.g., flutolanil in ), suggesting similar advantages for the target compound.
  • Toxicological Data: Existing NOELs for oxalamides (e.g., 8–100 mg/kg/day) imply a wide safety margin, but fluorine-specific studies are needed to confirm this for the target compound .
  • Synthetic Routes : The synthesis of analogous oxalamides often involves trituration or silica gel chromatography (e.g., ), which may apply to the target compound.

Biological Activity

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Difluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.
  • Trifluoro-2-hydroxy-2-phenylpropyl moiety : Contributes to its biological activity through interactions with biological targets.
  • Oxalamide linkage : Provides stability and may facilitate binding to specific receptors or enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects against diseases such as cancer and diabetes.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity. This interaction can influence signaling pathways critical for cell growth and survival.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress and associated damage.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis via caspase activation
PC-3 (Prostate)15Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : It displayed moderate inhibition of cholinesterase enzymes, which could have implications for neurodegenerative diseases like Alzheimer's.
EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase12Competitive
Butyrylcholinesterase18Non-competitive

Case Studies

  • Case Study on Antitumor Efficacy : A study involving the administration of this compound in xenograft models showed a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
  • Neurological Impact Study : Another research effort focused on the compound's effects on cognitive function in rodent models. Results indicated that it may enhance memory retention and learning capabilities, likely due to its cholinesterase inhibitory activity.

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